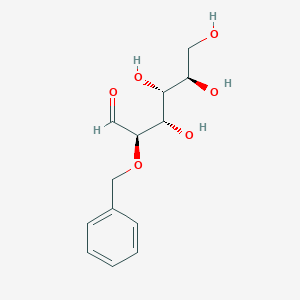

2-O-Benzyl-D-glucose

描述

Structure

3D Structure

属性

分子式 |

C13H18O6 |

|---|---|

分子量 |

270.28 g/mol |

IUPAC 名称 |

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-phenylmethoxyhexanal |

InChI |

InChI=1S/C13H18O6/c14-6-10(16)12(17)13(18)11(7-15)19-8-9-4-2-1-3-5-9/h1-5,7,10-14,16-18H,6,8H2/t10-,11+,12-,13-/m1/s1 |

InChI 键 |

KDHGLPPVAVEOHX-YVECIDJPSA-N |

手性 SMILES |

C1=CC=C(C=C1)CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

规范 SMILES |

C1=CC=C(C=C1)COC(C=O)C(C(C(CO)O)O)O |

产品来源 |

United States |

Advanced Protecting Group Strategies Employing 2 O Benzyl D Glucose

Orthogonal Protection Schemes in Complex Oligosaccharide Synthesis

In the synthesis of complex oligosaccharides, orthogonal protection strategies are essential. This approach involves the use of multiple classes of protecting groups within the same molecule, each of which can be removed under a specific set of conditions without affecting the others. researchgate.net This allows for the sequential and regioselective unmasking of hydroxyl groups for glycosylation or other modifications.

The 2-O-benzyl group is a key component in these schemes. Benzyl (B1604629) ethers are widely used for the orthogonal protection of hydroxyl groups because they are stable under both basic and relatively acidic conditions, and they tolerate the manipulation of many other protecting groups. researchgate.net For instance, a carbohydrate building block might feature a 2-O-benzyl group (a permanent group), a silyl (B83357) ether (cleaved by fluoride (B91410) ions), and an acyl group like an acetate (B1210297) or benzoate (B1203000) (cleaved by base). This orthogonal set allows chemists to deprotect and glycosylate at a specific position while the 2-O-benzyl group remains intact.

The use of 2-O-Benzyl-D-glucose is particularly significant because the substituent at the C-2 position profoundly influences the stereochemical outcome of glycosylation at the anomeric center. mdpi.com By installing a non-participating benzyl group at C-2, chemists can favor the formation of 1,2-cis-glycosidic linkages (e.g., α-glucosides), a common motif in many biologically important glycans. zioc.ru The stability of the 2-O-benzyl group ensures it remains in place throughout multiple synthetic steps, including the removal of temporary protecting groups at other positions (e.g., C-3, C-4, or C-6) for chain elongation. researchgate.netuniversiteitleiden.nl

Regioselective Deprotection Protocols for Benzyl Ethers within Carbohydrate Scaffolds

While benzyl ethers are prized for their stability as permanent protecting groups, methods for their regioselective removal have been developed, adding another layer of strategic depth to their use. The most common method for debenzylation is catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst, Pd/C), which typically removes all benzyl ethers globally. researchgate.net

However, more nuanced protocols can achieve regioselectivity. For instance, catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, can sometimes offer selectivity, particularly for the anomeric O-benzyl group over those at other positions. researchgate.net This method is considered mild and can tolerate other functional groups that might be sensitive to standard hydrogenolysis conditions. researchgate.net

Table 2: Selected Protocols for Deprotection of Benzyl Ethers in Carbohydrates

| Method | Reagents | Selectivity/Application | Reference |

| Global Hydrogenolysis | H₂, Pd/C | Removes all benzyl and benzylidene groups. | researchgate.net |

| Catalytic Transfer Hydrogenation | NH₄HCO₂, Pd/Al₂O₃, MeOH | Mild; can show regioselectivity for anomeric O-benzyl groups. | researchgate.net |

| Lewis Acid Cleavage | Various (e.g., BCl₃, SnCl₄) | Can achieve regioselectivity based on substrate and conditions. | mpg.deacs.org |

| Oxidative Cleavage (p-Methoxybenzyl) | DDQ or CAN | Specific for electron-rich benzyl ethers like PMB. | organic-chemistry.org |

Role of 2 O Benzyl D Glucose in Glycosylation Reactions

2-O-Benzyl-D-glucose as a Glycosyl Acceptor in Oligosaccharide Assembly

In the stepwise construction of oligosaccharides, a glycosyl acceptor, a molecule with a free hydroxyl group, is essential for reacting with an activated glycosyl donor. This compound derivatives are valuable as glycosyl acceptors due to the specific attributes of the 2-O-benzyl group. The benzyl (B1604629) group is relatively stable under a wide range of reaction conditions, yet it can be removed under specific, mild conditions, typically through catalytic hydrogenation. This orthogonality allows for its selective deprotection without affecting other protecting groups, enabling further chain elongation at the C-2 position.

The reactivity of the hydroxyl groups in a partially protected glucose acceptor can be influenced by the nature and position of the existing protecting groups. For instance, in the synthesis of a trisaccharide, an armed thioglycoside donor was selectively activated over a superdisarmed 3,4-di-O-benzoyl-2-O-benzyl protected STaz glycosyl acceptor, highlighting the nuanced reactivity patterns dictated by the protecting group scheme. nih.gov Furthermore, studies mapping glycosyl acceptor reactivity have shown that the nature of the protecting group at the C-3 position has a dramatic effect on the stereoselectivity of glycosylations involving C-4-OH acceptors. researchgate.net While the 2-O-benzyl group itself does not directly participate in the glycosylation reaction in the same way an acyl group does, its steric and electronic properties can influence the conformation of the acceptor and the accessibility of its hydroxyl groups, thereby impacting the efficiency and outcome of the glycosylation.

Influence of the 2-O-Benzyl Group on Glycosyl Donor Reactivity and Stereoselectivity

When incorporated into a glycosyl donor, the 2-O-benzyl group exerts a significant influence on both the reactivity of the donor and the stereochemical outcome of the glycosylation reaction. Unlike acyl groups, which are known as "participating" groups, benzyl ethers are classified as "non-participating" groups. beilstein-journals.orgresearchgate.net This distinction is fundamental to their role in controlling the formation of either 1,2-trans or 1,2-cis glycosidic bonds.

Stereochemical Control in 1,2-cis-Glycoside Formation Facilitated by 2-O-Ether Groups

The synthesis of 1,2-cis glycosidic linkages, such as α-glucosides and β-mannosides, is a formidable challenge in carbohydrate chemistry. mdpi.com This is because the more thermodynamically stable 1,2-trans products are often favored, especially when a participating group is present at the C-2 position. nih.gov The use of a non-participating 2-O-ether group, like a benzyl group, is a cornerstone strategy for achieving 1,2-cis selectivity. mdpi.comzioc.ru In the absence of a participating group, the reaction proceeds through a more transient oxocarbenium ion intermediate, allowing the glycosyl acceptor to attack from either the α or β face. beilstein-journals.orgbeilstein-journals.org While this can sometimes lead to mixtures of anomers, the use of a 2-O-benzyl group is a critical first step in protocols designed to favor the 1,2-cis product. zioc.ru The stereoselectivity can be further influenced by factors such as the reactivity of the donor and acceptor, the promoter system, and the reaction solvent. nih.govglycoforum.gr.jp For example, in pre-activation based glycosylations, using diethyl ether as the solvent favors the formation of α-glycosides (1,2-cis for glucose), while dichloromethane (B109758) can lead to β-isomers. nih.gov

Analysis of Participating vs. Non-Participating Characteristics of Benzyl Ethers

The defining characteristic of a participating group, such as a 2-O-acyl group, is its ability to form a covalent intermediate (a dioxolenium ion) with the anomeric center upon activation of the glycosyl donor. nih.govrsc.org This intermediate shields one face of the sugar ring, forcing the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face, resulting in the exclusive formation of the 1,2-trans product. rsc.org

In stark contrast, benzyl ethers lack the carbonyl oxygen necessary for this type of anchimeric assistance and are therefore considered non-participating. researchgate.net When a glycosyl donor with a 2-O-benzyl group is activated, a flattened oxocarbenium ion intermediate is formed. beilstein-journals.org This allows for nucleophilic attack from either the α or β face, making the formation of 1,2-cis glycosides possible, though not always guaranteed. beilstein-journals.orgbeilstein-journals.org The lack of participation from the 2-O-benzyl group shifts the balance of factors controlling stereoselectivity towards other effects, such as the anomeric effect, solvent effects, and steric hindrance. nih.gov

It is worth noting that while the classic benzyl ether is non-participating, researchers have ingeniously modified the benzyl group to create "arming participating groups." For example, the introduction of a nitro or cyano group at the ortho position of the benzyl ring can lead to participation and the stereoselective formation of 1,2-trans glycosides. researchgate.netacs.orgresearchgate.net

Effects on Glycosyl Oxocarbenium Ion Conformation and Stability during Glycosylation

The glycosyl oxocarbenium ion is a key intermediate in many glycosylation reactions. researchgate.netacademie-sciences.fr The substituents on the pyranose ring, including the 2-O-benzyl group, influence the conformation and stability of this transient species. The presence of a 4,6-O-benzylidene acetal (B89532), for instance, severely restricts the available conformations of the oxocarbenium ion, often forcing it into a B₂,₅ boat conformation. nih.gov

While the 2-O-benzyl group itself does not dramatically alter the stability of the glycosidic bond, its steric bulk can play a role in the preferred conformation of the oxocarbenium ion and the trajectory of the incoming nucleophile. researchgate.net For example, in the formation of C-glycosides, conformational analysis suggests that the stereoselectivity can be explained by the preferential attack of the nucleophile on the face of the oxocarbenium ion opposite to the C2-H2 bond, minimizing eclipsing interactions. nih.govnih.gov In some cases, to achieve full α-stereocontrol, the glycosylation may proceed through a glycosyl cation in a ⁴H₃ conformation, where a bulky group at O-2, like a triisopropylsilyl (TIPS) group (a more sterically demanding analogue of a benzyl group in some respects), occupies a pseudo-equatorial position. zioc.ru

Anomeric Activation Strategies for Glycosylation with Benzyl-Protected Donors

The success of a glycosylation reaction depends on the effective activation of the anomeric center of the glycosyl donor. A variety of leaving groups and corresponding activation methods have been developed for use with benzyl-protected donors. Common leaving groups include halides (bromides and fluorides), thioglycosides, and trichloroacetimidates.

Glycosyl Halides : Benzyl-protected glycosyl bromides can be synthesized from the corresponding hemiacetals using reagents like PPh₃-CBr₄. nih.gov Activation of these halides for glycosylation is often achieved using heavy metal salts, such as silver triflate (AgOTf).

Thioglycosides : Thioglycosides are popular donors due to their stability and tunable reactivity. sci-hub.se They are typically activated by electrophilic promoters like N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid, such as triflic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). acs.orgnih.govrsc.org

Trichloroacetimidates : These donors are readily prepared from hemiacetals and are activated by catalytic amounts of Lewis acids like TMSOTf or boron trifluoride etherate (BF₃·Et₂O). nih.gov

Stereoselective C-Glycoside Synthesis Featuring this compound Derivatives

C-glycosides, where the anomeric oxygen is replaced by a carbon atom, are important mimics of O-glycosides with enhanced metabolic stability. The synthesis of C-glycosides often involves the reaction of a glycosyl donor with a carbon-based nucleophile.

Research has shown that the reaction of C-nucleophiles with 2-O-benzyl-4,6-O-benzylidene-protected glucopyranosyl thioglycosides can be highly stereoselective, affording the α-C-glycosides. nih.govnih.govacs.org This is in contrast to the corresponding O-glycosylations, which often show lower stereoselectivity. nih.gov The high stereoselectivity in C-glycosylation is attributed to the different steric requirements for the attack of sp²-hybridized carbon nucleophiles compared to sp³-hybridized oxygen nucleophiles. nih.govnih.govacs.org Conformational analysis of the intermediate glycosyl oxocarbenium ion suggests that the observed α-selectivity in the gluco-series arises from the preferential attack of the C-nucleophile on the face opposite to the C2-H2 bond, thereby minimizing steric interactions. nih.govnih.gov

The utility of this compound derivatives has also been demonstrated in the synthesis of other C-glycoside structures. For instance, a method for synthesizing benzyl 2-deoxy-C-glycosides has been developed involving the palladium-catalyzed coupling of a 1-tributylstannyl glycal with benzyl bromides. acs.org Additionally, Claisen rearrangement of 3-O-allyl 2,3-unsaturated glycosides derived from monosaccharides can produce 3-oxo-2-C-branched sugar derivatives with good stereoselectivity. rsc.org

The following table summarizes the stereochemical outcomes of C-glycosylation with a 2-O-benzyl-4,6-O-benzylidene protected glucopyranosyl donor and various nucleophiles.

| Nucleophile | Product | Stereoselectivity (α:β) |

| Allyltrimethylsilane | Allyl-C-glucoside | >20:1 |

| Silyl (B83357) enol ether | C-ketone glucoside | >20:1 |

| Furan | C-aryl glucoside | >20:1 |

| Data derived from studies on C-glycosylation with 2-O-benzyl-4,6-O-benzylidene protected donors. nih.gov |

Advanced Spectroscopic Characterization of 2 O Benzyl D Glucose Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of carbohydrates in solution. acs.org By analyzing various NMR parameters, it is possible to define the covalent structure, stereochemistry, and conformational preferences of 2-O-Benzyl-D-glucose derivatives. wikipedia.orgspringernature.com

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus within the molecule. The chemical shift (δ) of each proton and carbon is highly sensitive to its local electronic environment, which is influenced by the position of substituents like the benzyl (B1604629) group.

In ¹H NMR spectra of benzylated glucose derivatives, the protons of the pyranose ring typically resonate between δ 3.0 and 5.5 ppm. wikipedia.org The anomeric proton (H-1) is particularly diagnostic, often appearing as a well-resolved doublet in the δ 4.5-5.5 ppm region. wikipedia.org The protons of the benzyl group's aromatic ring appear further downfield, typically between δ 7.2 and 7.4 ppm, while the benzylic methylene (B1212753) protons (-CH₂-Ph) are usually found between δ 4.5 and 5.0 ppm. nih.govresearchgate.net

¹³C NMR spectra show the carbon signals of the glucose ring in the δ 60-110 ppm range. wikipedia.org The anomeric carbon (C-1) is typically found around δ 97-104 ppm, depending on its anomeric configuration (α or β). The introduction of a benzyl group at the O-2 position causes a characteristic downfield shift for the C-2 signal and also influences the shifts of the adjacent C-1 and C-3 carbons. This allows for clear differentiation between regioisomers, such as 2-O-benzyl, 3-O-benzyl, or 4-O-benzyl glucose. For example, in methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, the C-2 signal is shifted downfield due to the direct attachment of the electron-withdrawing benzyl group. nih.gov

The integration of ¹H NMR signals allows for the determination of the ratio of different protons, confirming the stoichiometry of substituents. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 2-O-Benzylated Glucose Derivative. Data is illustrative and can vary based on solvent and other substituents.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | ~4.8 (d) | C-1: ~98 |

| H-2 | ~3.5 (dd) | C-2: ~80-82 |

| H-3 | ~3.7 (t) | C-3: ~74-75 |

| H-4 | ~3.6 (t) | C-4: ~70-71 |

| H-5 | ~3.8 (m) | C-5: ~72-73 |

| H-6a, H-6b | ~3.7-3.9 (m) | C-6: ~62-69 |

| -CH₂-Ph | ~4.6-4.9 (q) | -CH₂-Ph: ~73-75 |

| Aromatic-H | ~7.2-7.4 (m) | Aromatic-C: ~127-138 |

While 1D NMR provides essential data, complex carbohydrate structures often suffer from signal overlap. springernature.com Two-dimensional (2D) NMR experiments are indispensable for resolving these ambiguities and establishing the complete molecular framework. ntnu.noiosrjournals.orgresearchgate.net

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) : These homonuclear experiments reveal proton-proton (¹H-¹H) coupling networks. A cross-peak in a COSY spectrum connects two protons that are directly coupled (typically over two or three bonds). creative-biostructure.com Starting from an assigned proton, like the anomeric H-1, one can "walk" along the sugar backbone, assigning adjacent protons H-2, H-3, and so on. TOCSY extends this by showing correlations between a given proton and all other protons within the same spin system, which is invaluable for identifying all protons belonging to a single sugar ring. creative-biostructure.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close in space (typically <5 Å), regardless of whether they are connected through bonds. slideshare.net This is crucial for determining stereochemistry and conformation. For instance, a NOE cross-peak between the benzylic methylene protons and specific protons on the glucose ring can confirm the spatial orientation of the benzyl group. In oligosaccharides, NOESY/ROESY is the primary method for identifying inter-residue linkages by observing correlations between the anomeric proton of one sugar and a proton on the adjacent sugar at the linkage site. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence) : These are heteronuclear correlation experiments that map direct, one-bond connections between protons and the carbons they are attached to (¹H-¹³C). princeton.edu Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a powerful method for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range correlations between protons and carbons, typically over two to four bonds (²J_CH, ³J_CH, ⁴J_CH). princeton.edu HMBC is vital for connecting different spin systems and identifying non-protonated (quaternary) carbons. For this compound, an HMBC spectrum would show a correlation from the benzylic methylene protons to the C-2 of the glucose ring, unambiguously confirming the site of benzylation. science.gov It is also key for determining inter-glycosidic linkages in oligosaccharides. nih.gov

HSQC-TOCSY : This hybrid technique combines the principles of HSQC and TOCSY. It starts with a ¹H-¹³C correlation and then extends it through the ¹H-¹H coupling network. acs.org This allows for the assignment of all protons and carbons within a sugar residue from a single, well-resolved C-H cross-peak, which is particularly useful for complex molecules with significant spectral overlap. acs.org

The multiplicity of signals in a ¹H NMR spectrum arises from spin-spin or J-coupling. The magnitude of the vicinal proton-proton coupling constant (³J_HH) is dependent on the dihedral angle between the two protons, as described by the Karplus equation. nih.govcdnsciencepub.com This relationship is a cornerstone for determining the conformation of the pyranose ring. organicchemistrydata.org

For D-glucose derivatives, which predominantly adopt a chair conformation (⁴C₁), the ³J_HH values are highly predictable:

Axial-Axial (ax-ax) couplings (dihedral angle ~180°) are large, typically in the range of 7–10 Hz.

Axial-Equatorial (ax-eq) and Equatorial-Equatorial (eq-eq) couplings (dihedral angles ~60° and ~90°, respectively) are small, typically 0–4 Hz. wikipedia.org

By measuring the coupling constants for the ring protons, particularly ³J_H1,H2, ³J_H2,H3, ³J_H3,H4, and ³J_H4,H5, one can confirm the ⁴C₁ chair conformation. For example, in β-D-glucose, H-1, H-2, H-3, H-4, and H-5 are all in axial positions, leading to large J-values between them. The introduction of a benzyl group at O-2 does not typically alter the ring's chair conformation, a fact that can be verified by observing that the large ax-ax coupling constants are maintained. chemrxiv.org J-coupling analysis is also critical in assessing the diastereoselectivity of glycosylation reactions, as the coupling constant of the newly formed anomeric center (e.g., ³J_H1,H2) can distinguish between α (small J) and β (large J) anomers. researchgate.net

Table 2: Typical ³J_HH Coupling Constants and Corresponding Dihedral Angles for Pyranose Rings.

| Proton Relationship | Approximate Dihedral Angle | Typical ³J_HH (Hz) |

|---|---|---|

| Axial - Axial | 180° | 7 - 10 |

| Axial - Equatorial | 60° | 1 - 4 |

| Equatorial - Equatorial | 60° | 0 - 3 |

Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes, such as conformational changes or restricted bond rotations, that occur on the NMR timescale. researchgate.netblogspot.com For a molecule like this compound, several dynamic processes can be investigated.

Changing the temperature can alter the equilibrium between different conformers. blogspot.com While the pyranose ring itself is relatively rigid, the exocyclic C5-C6 bond and the glycosidic bond of the benzyl group can rotate. VT-NMR studies can provide information on the preferred rotamer populations and the energy barriers between them. As the temperature changes, the chemical shifts and coupling constants may also change, reflecting shifts in the conformational equilibrium. blogspot.com

For example, at low temperatures, the rotation around the C2-O-CH₂-Ph bonds might become slow enough to observe separate signals for different rotamers, providing direct insight into the conformational dynamics of the benzyl group. rsc.org Similarly, VT-NMR can be used to study hydrogen bonding. In a suitable solvent like DMSO-d₆, hydroxyl proton signals are observable, and their chemical shifts are highly sensitive to temperature changes due to the disruption of hydrogen bonds at higher temperatures. blogspot.com

J-Coupling Constant Analysis for Pyranose Ring Conformation and Diastereoselectivity

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and elemental composition of a molecule. researchgate.net High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with high accuracy, allowing for the confirmation of the molecular formula of this compound derivatives. mdpi.com

Tandem mass spectrometry (MS/MS), which involves the fragmentation of a selected precursor ion, is used to gain structural information. nih.gov The fragmentation pattern is like a fingerprint that can help confirm the structure. For this compound, characteristic fragmentation pathways in positive-ion mode often involve:

Loss of the benzyl group : A neutral loss of 91 Da (C₇H₇) or cleavage to produce a prominent benzyl cation at m/z 91.

Glycosidic bond cleavage : Fragmentation of the glucose ring itself, leading to a series of characteristic ions resulting from cross-ring cleavages. nih.gov The specific fragments observed can help locate the position of the benzyl group. For instance, the fragmentation of partially methylated glucose derivatives shows distinct patterns that allow for isomer differentiation, a principle that also applies to benzylated analogues. chempap.org

The analysis of these fragmentation patterns, often aided by isotopic labeling studies, provides complementary data to NMR for the complete structural elucidation of this compound and its derivatives. nih.govresearchgate.net

Computational Chemistry and Conformational Analysis of 2 O Benzyl D Glucose Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) has proven to be a robust method for investigating the electronic properties of 2-O-Benzyl-D-glucose and related structures. DFT calculations enable the prediction of transition-state energies for glycosylation pathways, which helps in identifying favored anomeric configurations resulting from either axial or equatorial attack. By analyzing the electronic structure, researchers can predict how the distribution of electrons influences the stability and reactivity of the molecule. For instance, wavefunction analyses based on DFT can reveal how the substitution of protecting groups, such as replacing a benzoyl group with a benzyl (B1604629) group, can alter charge distribution and eliminate intra- or intermolecular hydrogen bonds, thereby increasing the nucleophilicity of a hydroxyl group. tandfonline.com

Computational studies have employed DFT to explore the impact of protecting groups on the electronic properties of glycosyl acceptors. tandfonline.com These calculations can elucidate the subtle electronic effects that govern the reactivity of specific hydroxyl groups, providing a rationale for observed experimental outcomes in glycosylation reactions. Furthermore, DFT is used to probe the structures of glycosyl cations, which are key intermediates in glycosylation reactions. researchgate.net By combining DFT with techniques like cryogenic infrared spectroscopy, the gas-phase structures of these reactive intermediates can be characterized, offering insights that correlate with stereoselectivity observed in solution-phase experiments. researchgate.net

Table 1: Applications of DFT in Analyzing this compound Systems

| Application | Description of DFT Usage | Key Insights |

| Electronic Structure Analysis | Calculation of molecular orbitals and electron density distribution. | Reveals how the benzyl group at the C-2 position influences the electronic environment of the pyranose ring and its substituents. |

| Stability Prediction | Determination of ground state energies and relative energies of different conformers. | Predicts the most stable conformations of this compound and its derivatives, considering steric and electronic effects. |

| Reactivity Prediction | Calculation of transition state energies and reaction energy profiles for glycosylation reactions. | Helps in understanding the stereochemical outcome of glycosylation by identifying the lowest energy reaction pathways. |

| Protecting Group Effects | Analysis of changes in charge distribution and non-covalent interactions upon modification of protecting groups. tandfonline.com | Elucidates how different protecting groups modulate the reactivity of hydroxyl groups in glycosyl acceptors. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior of this compound in solution. These simulations can model the influence of solvent on donor-acceptor interactions, which is crucial for optimizing reaction conditions in glycosylation. By simulating the molecule's movement over time, MD can reveal the preferred conformations and the flexibility of the pyranose ring and its substituents, including the benzyl group.

MD simulations have been instrumental in understanding how intermolecular interactions, such as hydrogen bonding with solvent molecules, affect the conformational equilibrium. researchgate.net For example, simulations can show how intramolecular hydrogen bonding plays a significant role in determining the equilibrium composition of related benzylated sugars in different solvents. researchgate.net Furthermore, MD simulations, in conjunction with experimental data from NMR, have been used to establish models of the conformational behavior of disaccharide analogs in aqueous solutions. researchgate.net

Table 2: Insights from MD Simulations of Carbohydrate Systems

| Studied Aspect | Simulation Details | Key Findings |

| Conformational Dynamics | Simulations in various solvents (e.g., water, chloroform, DMSO). | Reveals the accessible conformations and the transitions between them, highlighting the flexibility of the pyranose ring and the orientation of the benzyl group. researchgate.net |

| Solvent Effects | Modeling explicit solvent molecules around the carbohydrate. | Demonstrates how solvent polarity and hydrogen bonding capacity influence the conformational preferences and intermolecular interactions of the sugar. |

| Intermolecular Interactions | Simulation of the glycosyl donor-acceptor complex. | Provides insights into the non-covalent interactions that guide the formation of the glycosidic bond, such as hydrogen bonding and van der Waals forces. nih.govacs.org |

| Binding Thermodynamics | Calculation of free energies of binding. | Quantifies the strength of interaction between the carbohydrate and other molecules, such as proteins or other sugars. acs.org |

Elucidation of Glycosyl Oxocarbenium Ion Conformations and Reaction Pathways in Glycosylation Mechanisms

A central aspect of understanding glycosylation reactions involving this compound is the characterization of the transient glycosyl oxocarbenium ion intermediate. Computational studies have been pivotal in elucidating the conformations of these high-energy species. nih.govacs.org The presence of a 4,6-O-benzylidene acetal (B89532), often used in conjunction with a 2-O-benzyl group, restricts the available conformations of the oxocarbenium ion, excluding "inverted" chair conformations. nih.gov

Computational work suggests that for glucosyl oxocarbenium ions, the ⁴H₃ half-chair conformation is often preferred. nih.gov Nucleophilic attack on this conformation can explain the stereoselectivity observed in C-glycoside formation. nih.gov The stereochemical outcome is often dictated by avoiding torsional interactions between the incoming nucleophile and the C2-H2 bond in the transition state. nih.gov Furthermore, computational studies have mapped the potential energy surfaces for different reaction pathways, revealing how subtle changes in the donor structure, such as the stereochemistry at a single center, can lead to different reactive intermediates and, consequently, different stereochemical outcomes. chemrxiv.orgacs.org These studies highlight the potential for both SN1-like pathways involving a discrete oxocarbenium ion and SN2-like pathways. nih.govwiley-vch.de

Analysis of Protecting Group Effects on Non-Covalent Interactions and Charge Distribution

The benzyl group at the C-2 position is considered a "non-participating" group, meaning it does not form a covalent bond with the anomeric center during glycosylation. However, this does not mean it is without influence. Computational chemistry has been employed to explore the subtle effects of protecting groups on non-covalent interactions and electronic properties of glycosyl acceptors. tandfonline.com

Wavefunction analyses have shown that replacing electron-withdrawing benzoyl groups with electron-donating benzyl groups can significantly alter the charge distribution within the molecule. tandfonline.com This change in electronic character can increase the nucleophilicity of the remaining free hydroxyl groups, thereby influencing the reactivity of the glycosyl acceptor. tandfonline.com While benzyl ethers are formally non-participating, computational studies combined with gas-phase spectroscopy have shown that the oxygen of the benzyl ether can stabilize the positive charge at the anomeric carbon in a glycosyl cation, leading to the formation of oxonium ions. researchgate.net This highlights the complex interplay of steric and electronic effects that protecting groups exert, which can be effectively dissected using computational methods.

Quantum Chemical Studies on Benzyl-Type Functionalities within Carbohydrate Structures

Quantum chemical methods, particularly DFT, are extensively used to study the role of benzyl-type functionalities in carbohydrate chemistry. These studies provide a detailed understanding of how the benzyl group influences the structure, stability, and reactivity of the sugar. For instance, quantum mechanical calculations have been used to investigate the conformational preferences of benzyl α-L-rhamnopyranosides, revealing the effect of both the benzyl group and other protecting groups on the pyranose ring conformation. dergipark.org.tr

Furthermore, quantum chemical studies can model the interactions between phenyl rings of benzyl protecting groups, which can play a crucial role in stabilizing certain conformations of glycosyl cations. acs.org The correct accounting for dispersion interactions is critical in these calculations. acs.org These computational approaches, often validated by experimental data from NMR spectroscopy or X-ray crystallography, provide a comprehensive picture of the conformational landscape of benzylated carbohydrates and their reactive intermediates. researchgate.netrsc.org

Synthetic Applications and Complex Carbohydrate Assembly Featuring 2 O Benzyl D Glucose

Utilization as Key Building Blocks in the Total Synthesis of Oligosaccharides

The partially protected nature of 2-O-Benzyl-D-glucose makes it a cornerstone in the synthesis of complex carbohydrates. The benzyl (B1604629) group at the C-2 position is relatively stable, allowing for chemical modifications at the other hydroxyl groups. nih.gov This stability is a key feature in multi-step synthetic sequences required for building oligosaccharides.

In the total synthesis of oligosaccharides, this compound and its derivatives can act as either glycosyl donors or acceptors. As a donor, the anomeric position is activated to form a glycosidic bond with a hydroxyl group of an acceptor molecule. The presence of the 2-O-benzyl group can influence the stereoselectivity of this bond formation. For instance, a non-participating group like benzyl at the C-2 position is often necessary for the synthesis of 1,2-cis glycosides, such as α-glucosides. nih.gov

Conversely, with its free hydroxyl groups, this compound can serve as a glycosyl acceptor, allowing for the stepwise elongation of a carbohydrate chain. The strategic protection and deprotection of the remaining hydroxyl groups are critical for directing the glycosylation to the desired position. For example, derivatives of this compound are used in the synthesis of biologically important molecules like heparin oligosaccharides and glycoconjugates. nih.gov

A notable example is the use of a related building block, benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside, which is a versatile intermediate in carbohydrate chemistry. nih.govresearchgate.net Its synthesis highlights the importance of selective protection and deprotection strategies to yield specific building blocks for complex oligosaccharide assembly. nih.gov

Integration into Automated Carbohydrate Synthesis Strategies

The demand for complex glycans for biological and pharmaceutical research has spurred the development of automated glycan assembly (AGA). researchgate.net This technology relies on a library of standardized monosaccharide building blocks with appropriate protecting groups to enable the sequential and controlled synthesis of oligosaccharides on a solid support or in solution. nih.govresearchgate.net

This compound derivatives are integral to these automated strategies. The benzyl group's stability under various reaction conditions makes it compatible with the repeated cycles of coupling and deprotection required in automated synthesis. nih.gov For AGA, monosaccharide building blocks must have a temporary protecting group for chain elongation and a permanent protecting group at other positions. The 2-O-benzyl group often serves as a permanent protecting group, while other positions are functionalized with groups that can be selectively removed during the automated process.

The development of automated synthesis platforms has increased the need for a diverse range of such selectively protected building blocks. researchgate.net While the automation of the glycosylation steps has advanced significantly, the preparation of the necessary building blocks, including derivatives of this compound, often remains a time-consuming manual process. researchgate.net Therefore, research is ongoing to streamline the synthesis of these crucial components to feed the automated synthesizers.

Further Derivatization and Functionalization of the Remaining Free Hydroxyl Groups

The utility of this compound is greatly expanded by the potential for further derivatization of its free hydroxyl groups at the C-3, C-4, and C-6 positions. This selective functionalization allows for the introduction of a wide array of chemical moieties, tailoring the building block for specific synthetic targets.

Common derivatization reactions include:

Benzoylation: The introduction of benzoyl groups can serve as another layer of protection or can influence the reactivity of the molecule. For example, a 2-O-benzoyl group can act as a participating group in glycosylation reactions, promoting the formation of 1,2-trans glycosidic linkages. glycodepot.com

Acetylation: Acetyl groups are often used as temporary protecting groups that can be removed under mild basic conditions. nih.gov

Benzylation: Additional benzyl groups can be introduced to protect the remaining hydroxyls, leading to fully benzylated glucose derivatives which are important intermediates in their own right.

Formation of Glycosyl Donors: The anomeric hydroxyl group can be converted into a leaving group, such as a trichloroacetimidate (B1259523) or a thioglycoside, to create a glycosyl donor ready for coupling reactions. glycodepot.com

These derivatization reactions are critical for creating a toolbox of glucose-based building blocks with orthogonal protecting group patterns. This orthogonality allows for the selective deprotection of one hydroxyl group while others remain protected, a fundamental principle in the assembly of complex oligosaccharides. glycodepot.com For instance, a molecule with both benzyl and benzoyl protecting groups can have the benzoyl group removed with a mild base, while the benzyl group remains intact, ready for a subsequent reaction at a different position. glycodepot.com

The ability to selectively functionalize this compound underscores its importance as a versatile platform for the construction of a vast array of complex carbohydrate structures with diverse biological functions.

Emerging Trends and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes to 2-O-Benzyl-D-glucose

The synthesis of selectively protected glucose derivatives, a cornerstone of complex glycan assembly, is undergoing a shift towards more sustainable and efficient methodologies. sci-hub.se Traditional multi-step batch processes are often laborious and generate significant waste, prompting the development of greener alternatives. nih.govacs.org A key focus is the move towards continuous flow processes, which offer enhanced adaptability and the potential for large-scale production of monosaccharide building blocks. nih.gov

Research has demonstrated the viability of continuous flow for critical reactions in protected glucose synthesis, such as benzyl (B1604629) ether protection and acylation. nih.gov These systems allow for the use of alternative reagents and solvents, for example, exploring barium oxide as a substitute for the hazardous sodium hydride in benzylation reactions and utilizing greener solvents like cyclopentyl methyl ether (CPME). nih.gov Such advancements aim to reduce the reliance on hazardous chemicals like CH₂Cl₂ and pyridine. nih.gov The development of continuous flow methods has been shown to dramatically shorten synthetic sequences; for instance, an S-alkyl 2,4-di-O-benzyl-glucopyranoside building block was produced in just two steps, a significant improvement over the previous 12-step batch synthesis. nih.gov

| Synthetic Strategy | Key Features | Advantages | Relevant Findings/Examples | Citations |

|---|---|---|---|---|

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a flask. | Improved efficiency, scalability, safety, and adaptability; potential for using greener solvents. | Production of an S-alkyl 2,4-di-O-benzyl-glucopyranoside building block in 2 steps versus 12 steps in batch. Use of CPME as a green solvent. | nih.gov |

| Alternative Reagents | Substitution of hazardous or inefficient reagents with safer, more effective alternatives. | Enhanced safety, sustainability, and potentially higher yields. | Use of barium oxide instead of NaH for benzylation; use of benzyl chloride with KOH in DMSO for high-yield benzylation. | nih.govgoogle.com |

| Optimized Batch Processes | Refining existing batch methods to improve efficiency and reduce environmental impact. | Higher yields and reduced waste from traditional methods. | Development of regioselective benzoylation using FeCl₃ as an inexpensive and green catalyst. | acs.org |

Strategies for Overcoming Remaining Challenges in Regioselectivity and Stereoselectivity in Glycosylation

Controlling regioselectivity (which hydroxyl group reacts) and stereoselectivity (the 3D orientation of the new bond) remains a fundamental challenge in carbohydrate synthesis. sci-hub.se The hydroxyl groups of a glucose molecule exhibit different inherent reactivities, but achieving exclusive functionalization of a single site, such as the C-2 position for this compound, requires sophisticated strategies. rsc.orgchimia.ch

For regioselectivity, methods involving organotin reagents have been widely used to activate specific hydroxyl groups, though concerns about their toxicity have spurred the search for greener alternatives. acs.orgnih.gov Catalyst-controlled approaches are emerging as a powerful strategy. For example, chiral phosphoric acids (CPAs) have been used for the regioselective acetal (B89532) protection of diols in glucose derivatives, demonstrating high selectivity. chemrxiv.org Iron-based catalysts like FeCl₃ have also been employed for regioselective benzoylation, offering a more environmentally friendly option. acs.org

Stereoselectivity in glycosylation, particularly the formation of the 1,2-cis linkage, is notoriously difficult as it cannot be guided by neighboring group participation. beilstein-journals.org The protecting groups on the glycosyl donor significantly influence the stereochemical outcome. Per-O-benzylated glucosyl donors, for instance, have been known to yield low α-stereoselectivity (favoring the trans product). nih.gov Research has shown that additives can overcome this challenge; the addition of tri-(2,4,6-trimethoxyphenyl)phosphine (TTMPP) has been found to greatly improve the α-selectivity in glycosylations with per-O-benzylated glucosyl chloride donors. nih.gov The choice of solvent, catalyst, and temperature are also critical external factors that must be fine-tuned to control the reaction's stereochemical course. nih.gov

| Challenge | Strategy | Mechanism/Principle | Example | Citations |

|---|---|---|---|---|

| Regioselectivity | Catalyst-Controlled Protection | A catalyst directs the reaction to a specific hydroxyl group based on steric or electronic interactions. | Using chiral phosphoric acids (CPAs) for regioselective acetalization or FeCl₃ for regioselective benzoylation. | acs.orgchemrxiv.org |

| Stereoselectivity (α-glycosides) | Use of Additives | An additive alters the reaction pathway or intermediates to favor the desired stereoisomer. | Addition of TTMPP to improve α-selectivity in glycosylations with per-O-benzylated glucosyl chloride donors. | nih.gov |

| Stereoselectivity (β-glycosides) | Neighboring Group Participation | A protecting group at the C-2 position (e.g., acetate (B1210297), benzoate) participates in the reaction to shield one face of the molecule, directing the acceptor to the opposite face. | Use of a C-2 benzoate (B1203000) or NPhth functionality to drive the formation of 1,2-trans glycosides. | nih.gov |

| Stereoselectivity | Catalyst-Controlled Glycosylation | A chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over the other. | Use of a thiourea (B124793) catalyst for the efficient construction of 1,2-trans glycosides from glycosyl chloride donors. | nih.gov |

Advancements in One-Pot and Sequential Synthetic Methodologies for Protected Glucose Derivatives

A common and powerful one-pot strategy begins with the in situ generation of per-O-trimethylsilylated monosaccharides from unprotected sugars. acs.orgresearchgate.net These silylated intermediates can then be subjected to a sequence of regioselective reactions. For instance, a trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)-catalyzed protocol allows for the transformation of silylated glucose into a variety of differentially protected derivatives, including those with a single free hydroxyl group at the C-2, C-3, C-4, or C-6 position. researchgate.net These tailor-made building blocks are then ready for use as glycosyl donors or acceptors. researchgate.net

Microwave-assisted synthesis has also been integrated into these one-pot procedures to accelerate reactions. acs.org Researchers have developed routes from free sugars to key derivatives like 1,6-anhydrosugars and thioglycosides under microwave irradiation in a single vessel. acs.org Furthermore, these one-pot protection strategies have been successfully extended to subsequent glycosylation reactions, enabling the synthesis of disaccharides and even trisaccharides within a single reaction sequence, representing a significant step towards more automated and efficient carbohydrate synthesis. rsc.orgnih.gov

Computational Design and Predictive Modeling in Benzyl-Protected Carbohydrate Chemistry

The complexity and subtlety of factors governing carbohydrate reactions have made this area ripe for the application of computational and data-driven methods. nih.govnih.gov In silico modeling and machine learning are emerging as powerful tools to understand reaction mechanisms, predict outcomes, and guide the rational design of synthetic routes. nih.govnih.gov

Computational methods like molecular dynamics (MD) and hybrid quantum mechanics/molecular mechanics (QM/MM) allow researchers to model the dynamic 3D structures of carbohydrates and their reaction intermediates at an atomic level. nih.govmdpi.com This provides insights into conformational preferences and mechanistic details that are often difficult to capture through experimental means alone. nih.gov Such models can help explain the basis for regioselectivity and stereoselectivity in reactions involving benzyl-protected glucose derivatives. chemrxiv.org

More recently, machine learning and artificial intelligence (AI) have been applied to predict the outcomes of glycosylation reactions. nih.gov By training algorithms like random forests on large datasets of known reactions, models have been developed that can predict the stereoselectivity of a glycosylation with remarkable accuracy. nih.govrsc.org These models consider numerous variables, including the structure of the donor and acceptor, the catalyst, solvent, and temperature, to make their predictions. nih.gov In some cases, these predictive models have been shown to outperform human experts. chemrxiv.org Specialized deep learning models, such as the "Carbohydrate Transformer," use transfer learning from general chemistry databases to accurately predict complex, stereoselective carbohydrate reactions, including regioselective benzoylations and glycosylations. chemrxiv.org These predictive tools have the potential to significantly accelerate the discovery and optimization of synthetic routes for complex molecules like those derived from this compound by allowing researchers to screen reaction conditions in silico before entering the lab. bioanalysis-zone.com

| Computational Approach | Description | Application in Carbohydrate Chemistry | Citations |

|---|---|---|---|

| Molecular Dynamics (MD) / Molecular Mechanics (MM) | Simulates the movement and interaction of atoms and molecules over time based on classical physics (force fields). | Investigating conformational preferences of carbohydrates, understanding carbohydrate-protein interactions. | nih.govnih.govmdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, electronically important part of a system (e.g., the reaction center) with high-accuracy quantum mechanics and the rest with faster molecular mechanics. | Modeling reaction mechanisms, transition states, and catalytic pathways in enzymes or chemical reactions. | nih.gov |

| Machine Learning (e.g., Random Forest) | Algorithms are trained on existing reaction data to learn the relationship between reaction inputs (reagents, conditions) and outputs (yield, stereoselectivity). | Predicting the major anomeric product and anomeric ratio of glycosylation reactions with high accuracy. | nih.govnih.govrsc.orgchemrxiv.org |

| Deep Learning (e.g., Molecular Transformer) | Advanced neural networks, often using transfer learning from large, general datasets, to predict reaction outcomes from molecular structures. | Predicting the products of complex and subtle reactions like regioselective protection and stereoselective glycosylations. | chemrxiv.org |

常见问题

Q. How should researchers document synthetic protocols to ensure reproducibility in multi-lab studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。